molecular formula C29H31N5O2S2 B15098997 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15098997
M. Wt: 545.7 g/mol
InChI Key: OSXDOBCZNXAIDE-MOHJPFBDSA-N
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Description

The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic scaffold with three key moieties:

  • 4-Benzylpiperazinyl substituent: A nitrogen-rich group that may enhance solubility and modulate receptor binding .
  • (Z)-3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group: A thiazolidinone-derived substituent with a cyclopentyl chain, likely influencing lipophilicity and stereoelectronic properties .

Properties

Molecular Formula

C29H31N5O2S2

Molecular Weight

545.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O2S2/c1-20-8-7-13-33-25(20)30-26(32-16-14-31(15-17-32)19-21-9-3-2-4-10-21)23(27(33)35)18-24-28(36)34(29(37)38-24)22-11-5-6-12-22/h2-4,7-10,13,18,22H,5-6,11-12,14-17,19H2,1H3/b24-18-

InChI Key

OSXDOBCZNXAIDE-MOHJPFBDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet production demands .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the thioxo group to a thiol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in the Thiazolidinone Moiety

The thiazolidinone ring is a critical pharmacophore. Key analogs and their differences include:

Compound Name Thiazolidinone Substituent Piperazine Substituent Molecular Weight (g/mol) Key Structural Feature
Target Compound 3-Cyclopentyl 4-Benzyl ~550 (hypothetical) Cyclopentyl enhances lipophilicity
2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Ethyl 4-Benzyl ~536 Shorter alkyl chain reduces steric bulk
2-(4-Ethyl-1-piperazinyl)-3-[(Z)-(3-phenylethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Phenylethyl 4-Ethyl ~565 Aromatic extension may improve receptor affinity

Key Observations :

  • The benzylpiperazine group in the target compound is retained in but replaced with ethylpiperazine in , suggesting that bulkier piperazine substituents (e.g., benzyl) may optimize binding to specific targets .

Modifications in the Pyrido[1,2-a]pyrimidin-4-one Core

Derivatives of this core are prevalent in patent literature (), with variations including:

  • 7-Piperazinyl modifications (): Substitutions at the 7-position (e.g., 4-methylpiperazinyl) highlight the scaffold’s versatility, though the target compound’s 2-benzylpiperazinyl group at the 2-position may occupy distinct binding pockets.

Stereochemical and Conformational Considerations

The (Z)-configuration of the methylidene group in the thiazolidinone moiety (explicitly stated in ) is critical for maintaining planar geometry, enabling conjugation with the pyrido[1,2-a]pyrimidin-4-one core. This configuration is conserved across analogs (e.g., ) and likely essential for bioactivity .

Hypothetical Structure-Activity Relationships (SAR)

Based on structural comparisons:

Thiazolidinone Substituents: Cyclopentyl > Ethyl: Improved lipophilicity and target engagement in hydrophobic pockets. Phenylethyl (): May introduce off-target interactions due to aromaticity.

Piperazine Modifications :

  • Benzylpiperazine (Target, ): Balances solubility and binding affinity.
  • Ethylpiperazine (): Reduced steric hindrance but weaker receptor anchoring.

Core Rigidity :

  • The pyrido[1,2-a]pyrimidin-4-one core’s rigidity likely enforces a bioactive conformation, as seen in related scaffolds ().

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine core and thiazolidine derivatives, which are known for their diverse biological activities. The presence of the benzylpiperazine moiety enhances its interaction with biological targets.

Molecular Formula

PropertyValue
Molecular FormulaC22H26N4O2S
Molecular Weight402.54 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

In a study evaluating related thiazolidine derivatives, compounds exhibited minimal inhibitory concentrations (MICs) ranging from 37.9 to 113.8 μM against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds in this class have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The thiazolidine moiety is particularly noted for its role in modulating pathways associated with cancer progression.

In vitro studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in human cancer cell lines . The binding affinity to specific kinases has also been predicted, suggesting a potential for targeted cancer therapy.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies on structurally similar compounds have indicated their ability to inhibit key enzymes involved in various metabolic pathways. For example, inhibition of serine/threonine kinases has been observed in related thiazolidine derivatives .

Case Studies

Several studies highlight the biological activities of compounds similar to the one :

  • Antimicrobial Study : A series of thiazolidine derivatives were tested against a panel of bacteria and fungi, demonstrating significant antibacterial activity compared to standard antibiotics .
  • Anticancer Mechanism : Research on thiazolidine analogs revealed their capacity to induce apoptosis in cancer cells, suggesting a promising avenue for drug development .
  • Enzyme Inhibition Assays : Kinase inhibition studies indicated that certain derivatives could effectively inhibit multiple kinases involved in cancer signaling pathways .

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